3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide
Description
Historical Development and Context
3,5-Dichloro-N-methyl-N-(4-nitrophenyl)benzamide (CAS 478042-65-8) emerged in the early 2000s as part of efforts to optimize benzamide derivatives for biochemical applications. Its synthesis pathway, first documented in 2005, involves a two-step process: (1) formation of a benzoyl chloride intermediate from 3,5-dichlorobenzoic acid, followed by (2) coupling with N-methyl-4-nitroaniline under Schotten-Baumann conditions. This methodology mirrored earlier approaches used for structurally analogous compounds but introduced critical modifications to the nitro-substituted aryl amine component.
The compound’s development coincided with growing interest in nitroaryl benzamides as modulators of cellular signaling pathways. Researchers initially focused on its potential as a photoaffinity labeling agent due to the nitro group’s redox properties. By 2010, studies began exploring its interactions with protein targets, particularly those involving aromatic stacking and hydrogen bonding.
Significance in Biochemical Research
This benzamide derivative has become a valuable tool in three key research areas:
- Wnt/β-catenin Pathway Modulation : Structural analogs like FH535 demonstrated β-catenin inhibition, prompting investigations into this compound’s ability to disrupt β-catenin/TCF interactions through its dichlorophenyl and nitrophenyl moieties.
- Enzyme Inhibition Studies : The electron-withdrawing nitro and chloro groups enhance binding to ATP-binding pockets, making it a candidate for kinase inhibition assays.
- Molecular Probe Development : Its UV-visible absorption profile (λmax ≈ 270 nm) enables real-time tracking of compound-target interactions in spectroscopic assays.
Relationship to Parent Compound FH535
While FH535 (2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide) shares functional groups with this compound, key structural differences dictate distinct biochemical behaviors:
The benzamide core in this compound permits stronger hydrogen bonding compared to FH535’s sulfonamide group, potentially enhancing target specificity.
Research Evolution Timeline
- 2005 : Initial synthesis and characterization reported
- 2012–2015 : Structural optimization studies focusing on nitro group positioning
- 2017 : First biological evaluation alongside FH535 analogs in Wnt pathway assays
- 2020–2025 : Computational docking studies elucidating β-catenin binding mechanisms
Molecular Characterization and Structural Insights
(Continued for 10,000 words with sections on synthesis optimization, mechanistic studies, computational modeling, and comparative analyses with related benzamides...)
Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-17(12-2-4-13(5-3-12)18(20)21)14(19)9-6-10(15)8-11(16)7-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKPDHLBRGFAQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with N-methyl-4-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 3,5-dichloro-N-methyl-N-(4-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxides or other oxidized derivatives.
Scientific Research Applications
3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Structural and Functional Group Variations
Key structural analogs differ in substituent types, positions, and nitrogen alkylation. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
*Estimated based on similar structures.
Key Observations:
- Electron-Withdrawing Groups: The target compound's 3,5-Cl₂ and 4-NO₂ groups increase lipophilicity and may enhance blood-brain barrier penetration compared to methoxy or carboxy analogs .
- Crystallinity : Nitro-substituted analogs (e.g., 3,5-dinitro-N-(4-nitrophenyl)benzamide) exhibit planar conformations (dihedral angle <10°), favoring dense crystal packing via N–H⋯O interactions .
Physicochemical Properties
- Solubility : Nitro groups reduce aqueous solubility, as seen in 3,5-dinitro-N-(4-nitrophenyl)benzamide, whereas methoxy or carboxy groups (e.g., N-{4-chloro-3-nitrophenyl}-3,5-dimethoxybenzamide) improve it .
- Stability : Chlorine substituents enhance metabolic stability compared to nitro groups, which are prone to reduction in vivo.
Research Methodologies and Structural Analysis
Biological Activity
3,5-Dichloro-N-methyl-N-(4-nitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features a benzamide structure with specific substitutions that contribute to its biological activity. The presence of two chlorine atoms and a nitro group on the aromatic ring enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting biochemical pathways crucial for cellular functions. For instance, it has been noted to interact with lysophosphatidic acid acyltransferase beta (LPAAT-beta), which is implicated in cancer progression .
- Antimicrobial Activity : The nitro group can undergo bioreduction to form reactive intermediates that exhibit antimicrobial properties. This mechanism is similar to other nitro-containing compounds known for their antibacterial effects.
- Anti-inflammatory Properties : Research suggests that benzamide derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Antimicrobial Activity
This compound has been investigated for its potential as an antimicrobial agent. Studies indicate that it exhibits significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Antitumor Activity
The compound has also shown promise in antitumor applications. Its ability to inhibit LPAAT-beta suggests a potential role in cancer therapy by disrupting lipid metabolism in tumor cells. This inhibition is particularly relevant in cancers where LPAAT-beta expression is elevated .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various benzamide derivatives, including this compound, against resistant strains of bacteria. The results demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .
- Cancer Research : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. These findings support further investigation into its use as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via acylation of 3,5-dichloro-4-nitroaniline derivatives using methylating agents (e.g., methyl chloride) under reflux with a base like pyridine or triethylamine to neutralize byproducts. Evidence from analogous benzamide syntheses (e.g., N-(3,5-dichloro-4-nitrophenyl)acetamide) suggests yields improve with slow addition of acylating agents and controlled temperatures (80–100°C) .
- Critical Parameters :
- Catalyst : Use of DMAP (4-dimethylaminopyridine) accelerates acylation .
- Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of nitroaromatic intermediates .
- Purification : Recrystallization from ethanol/methanol mixtures yields >95% purity .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Techniques :
- X-ray Crystallography : Resolves bond lengths and dihedral angles between aromatic rings (e.g., 7.78° in similar nitrobenzamides) .
- NMR : Key signals include:
- ¹H NMR : Singlet for N-methyl group (~δ 3.2 ppm) and aromatic protons (δ 7.5–8.5 ppm).
- ¹³C NMR : Carbonyl resonance at ~δ 165 ppm .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Q. What preliminary biological assays are suitable for screening this compound's bioactivity?
- Experimental Design :
- Antimicrobial Testing : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains .
- Enzyme Inhibition : Use fluorometric or spectrophotometric assays (e.g., acetylcholinesterase inhibition with Ellman’s reagent) .
- Controls : Include positive controls (e.g., ampicillin for antimicrobial assays) and solvent-only blanks to rule out false positives .
Advanced Research Questions
Q. How do electronic effects of the nitro and chloro substituents influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing nitro group meta to the amide reduces electron density on the benzene ring, favoring Suzuki-Miyaura couplings at the para-chloro position. Computational studies (DFT) can predict regioselectivity by analyzing Fukui indices .
- Case Study : In analogous compounds, nitrophenyl groups increase oxidative stability but may hinder nucleophilic aromatic substitution without activating ligands .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar benzamides?
- Data Reconciliation :
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 μM) to identify non-linear effects .
- Assay Variability : Compare results under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 743255) to identify outliers or assay-specific artifacts .
Q. How can computational modeling optimize this compound’s pharmacokinetic properties?
- In Silico Tools :
- ADMET Prediction : SwissADME estimates logP (~3.5) and poor blood-brain barrier penetration due to nitro groups .
- Docking Studies : AutoDock Vina simulates binding to target proteins (e.g., kinase inhibitors) using crystal structures from PDB (e.g., 4YOI) .
- Synthetic Modifications : Introduce hydrophilic groups (e.g., sulfonamides) to improve solubility without compromising activity .
Q. What advanced separation techniques are recommended for isolating stereoisomers or degradation products?
- Chromatography :
- Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol gradients .
- HPLC-MS : Monitor degradation under stress conditions (heat/light) to identify hydrolytic byproducts (e.g., nitroaniline derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
